3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a methylsulfanyl group attached to an ethyl chain, which is further connected to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe subsequent steps involve the formation of the benzodiazepine core through cyclization reactions, often using reagents like oxalyl chloride and ethylene glycol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Industrial methods often focus on minimizing by-products and ensuring the scalability of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzodiazepine core can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the benzodiazepine core.
Substitution: Various substituted benzodiazepine derivatives
Scientific Research Applications
3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the central nervous system. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the nervous system, which is characteristic of benzodiazepines. The methylsulfanyl group may influence the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for anxiety and muscle spasms.
Lorazepam: Another benzodiazepine with similar therapeutic uses.
Clonazepam: Used for seizure disorders and panic attacks
Uniqueness
3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is unique due to the presence of the methylsulfanyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural variation can lead to differences in potency, duration of action, and side effect profile .
Properties
IUPAC Name |
3-(2-methylsulfanylethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-17-7-6-10-12(16)13-9-5-3-2-4-8(9)11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUGDXQJTRCWPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1C(=O)NC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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